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Compound of Interest

Compound Name: Bis-NH2-PEG2

Cat. No.: B1664900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-NH2-PEG2, also known as 1,8-diamino-3,6-dioxaoctane, is a homobifunctional crosslinker

that has garnered significant attention in biomedical research. Its structure, featuring a two-unit

polyethylene glycol (PEG) chain flanked by primary amine groups, imparts a unique

combination of hydrophilicity, biocompatibility, and reactive functionality. This technical guide

provides a comprehensive overview of the core applications of Bis-NH2-PEG2, with a focus on

its role in bioconjugation, nanoparticle functionalization, hydrogel formation, and as a linker in

Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Bis-NH2-PEG2
A foundational understanding of the physicochemical properties of Bis-NH2-PEG2 is essential

for its effective application. These properties are summarized in the table below.
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Property Value Reference

Synonyms

1,8-Diamino-3,6-dioxaoctane,

1,2-Bis(2-aminoethoxy)ethane,

PROTAC Linker 19

[1][2]

CAS Number 929-59-9 [1][2]

Molecular Formula C6H16N2O2 [1][2]

Molecular Weight 148.20 g/mol [2]

Appearance
Colorless to light yellow liquid

or solid powder
[2][3]

Solubility
Soluble in water, DMSO, DMF,

and most organic solvents
[1][2]

Purity Typically ≥95% [1]

Storage Conditions
-20°C, desiccated, and

protected from light
[2]

Applications in Research
The versatility of Bis-NH2-PEG2 stems from its two primary amine groups, which can readily

react with various functional groups to form stable covalent bonds. This reactivity is harnessed

in a multitude of research applications.

Bioconjugation and Surface Modification
The primary amines of Bis-NH2-PEG2 serve as reactive handles for conjugation to proteins,

peptides, and other biomolecules. This process, often referred to as PEGylation, can enhance

the solubility, stability, and pharmacokinetic profile of the conjugated molecule.[4] The short

PEG2 chain helps to reduce non-specific binding of charged molecules to modified surfaces.[5]

Experimental Protocol: General Amide Coupling to a Carboxylated Surface

This protocol describes the covalent attachment of Bis-NH2-PEG2 to a surface presenting

carboxylic acid groups, a common strategy for functionalizing nanoparticles or sensor surfaces.
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Materials:

Bis-NH2-PEG2

Carboxylated substrate (e.g., nanoparticles, beads)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES, pH 4.5-6.0

Coupling Buffer: PBS, pH 7.2-7.5

Quenching solution (e.g., hydroxylamine, Tris buffer)

Anhydrous DMSO or DMF

Procedure:

Prepare a stock solution of Bis-NH2-PEG2: Dissolve Bis-NH2-PEG2 in anhydrous DMSO or

DMF to a desired concentration (e.g., 10 mg/mL).

Activate the carboxylated surface:

Suspend the carboxylated substrate in Activation Buffer.

Add EDC and NHS (or Sulfo-NHS) to the suspension. A typical molar ratio is a 2-5 fold

excess of EDC/NHS over the available carboxyl groups.

Incubate for 15-30 minutes at room temperature with gentle mixing. This reaction forms a

reactive NHS ester intermediate.

Conjugate Bis-NH2-PEG2:

Wash the activated substrate with Coupling Buffer to remove excess EDC and NHS.

Immediately resuspend the activated substrate in Coupling Buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1664900?utm_src=pdf-body
https://www.benchchem.com/product/b1664900?utm_src=pdf-body
https://www.benchchem.com/product/b1664900?utm_src=pdf-body
https://www.benchchem.com/product/b1664900?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the Bis-NH2-PEG2 stock solution to the activated substrate suspension. The molar

ratio of Bis-NH2-PEG2 to the substrate will depend on the desired surface density and

should be optimized empirically.

Incubate for 2-4 hours at room temperature with gentle mixing.

Quench the reaction: Add the quenching solution to the reaction mixture and incubate for 15-

30 minutes to deactivate any unreacted NHS esters.

Wash the functionalized substrate: Centrifuge the substrate and wash it multiple times with

PBS to remove unreacted Bis-NH2-PEG2 and byproducts.

Workflow for Surface Functionalization
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Workflow for surface functionalization with Bis-NH2-PEG2.
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Nanoparticle Functionalization
Bis-NH2-PEG2 is employed to modify the surface of various nanoparticles, including gold

nanoparticles and quantum dots. This PEGylation strategy is crucial for improving the colloidal

stability of nanoparticles in biological fluids, reducing their uptake by the reticuloendothelial

system, and providing reactive handles for further bioconjugation of targeting ligands or

therapeutic agents.[6]

Quantitative Data on Nanoparticle Functionalization

The density of PEG chains on the surface of nanoparticles is a critical parameter that

influences their biological behavior. While specific data for Bis-NH2-PEG2 is not readily

available in a comparative table format, studies on amine-terminated PEGs on gold

nanostructures have shown that the coverage density is dependent on the length of the PEG

chain and the initial capping ligand of the nanoparticle.[7] Generally, shorter PEG chains like

Bis-NH2-PEG2 can achieve a higher surface density compared to longer PEG chains.

Nanoparticle
Type

Capping
Ligand

PEG Ligand
Quantification
Method

Coverage
Density
(Chains/nm²)

Gold

Nanoparticles
Citrate

HS-PEG-NH2

(various MW)

Fluorescence-

based assays

Inversely

correlated with

MW

Gold Nanocages PVP
HS-PEG-NH2

(various MW)

Fluorescence-

based assays

Lower than

citrate-capped

Gold Nanorods CTAB
HS-PEG-NH2

(various MW)

Fluorescence-

based assays

Significantly

lower than

citrate-capped

This table is illustrative of general trends in PEGylation of gold nanoparticles and is not specific

to Bis-NH2-PEG2.

Hydrogel Formation
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As a diamino-crosslinker, Bis-NH2-PEG2 can react with polymers containing amine-reactive

functional groups (e.g., NHS esters, aldehydes) to form hydrogels.[8] These hydrogels are

highly hydrated, biocompatible, and can be designed to be biodegradable, making them

excellent candidates for drug delivery, tissue engineering, and 3D cell culture.[9][10] The

mechanical properties and degradation kinetics of the hydrogel can be tuned by varying the

concentration of Bis-NH2-PEG2 and the properties of the polymer backbone.

Experimental Protocol: PEG-Gelatin Hydrogel Formation

This protocol describes the formation of a hybrid hydrogel using a 4-arm-PEG with succinimidyl

glutarate (SG) end groups and gelatin, where Bis-NH2-PEG2 could be used as an alternative

or additional crosslinker to gelatin.

Materials:

4-arm-PEG-SG

Gelatin (or another amine-containing polymer)

Bis-NH2-PEG2 (as a crosslinker)

Phosphate-buffered saline (PBS), pH 7.4

Drug to be encapsulated (optional)

Procedure:

Prepare polymer solutions:

Dissolve 4-arm-PEG-SG in cold PBS to the desired concentration.

Dissolve gelatin and/or Bis-NH2-PEG2 in PBS. If a drug is to be encapsulated, it can be

added to this solution.

Form the hydrogel:

Mix the 4-arm-PEG-SG solution and the gelatin/Bis-NH2-PEG2 solution in a 1:1 volume

ratio.
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The crosslinking reaction will begin immediately, forming the hydrogel. The gelation time

will depend on the concentration and reactivity of the components.

Characterize the hydrogel:

The swelling ratio, degradation rate, and drug release profile can be characterized by

incubating the hydrogel in PBS at 37°C.[11]

PROTAC Linker
One of the most prominent applications of Bis-NH2-PEG2 is as a linker in the synthesis of

PROTACs.[3][12][13] PROTACs are heterobifunctional molecules that recruit a target protein to

an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target

protein by the proteasome.[2] The linker plays a critical role in the efficacy of a PROTAC, as its

length and composition determine the spatial orientation of the target protein and the E3 ligase

in the ternary complex. Bis-NH2-PEG2 provides a short, hydrophilic linker that can be readily

incorporated into PROTAC synthesis.[14]

Signaling Pathway: KRAS Degradation

PROTACs are being actively developed to target oncogenic proteins like KRAS. A PROTAC

designed to degrade KRASG12C would involve a warhead that binds to KRASG12C, a linker

such as one derived from Bis-NH2-PEG2, and a ligand for an E3 ligase like VHL or Cereblon.

The formation of the KRASG12C-PROTAC-E3 ligase ternary complex leads to the

ubiquitination and degradation of KRASG12C, thereby inhibiting downstream signaling

pathways like the MAPK pathway, which is crucial for cancer cell proliferation.[15][16][17]
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PROTAC-mediated degradation of KRASG12C and its effect on the MAPK pathway.

Experimental Protocol: Two-Step PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC using a homobifunctional

linker like Bis-NH2-PEG2, where one amine is first reacted, and the second is then coupled to
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the other ligand.

Materials:

Bis-NH2-PEG2

Ligand 1 (with a reactive group for amines, e.g., an NHS ester)

Ligand 2 (with a reactive group for amines, e.g., an NHS ester)

Anhydrous DMF or DMSO

Diisopropylethylamine (DIPEA)

Purification supplies (e.g., HPLC)

Procedure:

Mono-functionalization of the linker:

Dissolve Ligand 1 in anhydrous DMF.

Add a large excess of Bis-NH2-PEG2 (e.g., 10-20 equivalents) to the solution to favor the

formation of the mono-substituted product.

Add DIPEA as a base and stir the reaction at room temperature.

Monitor the reaction by LC-MS.

Purify the mono-substituted linker-ligand conjugate using HPLC.

Coupling to the second ligand:

Dissolve the purified mono-substituted conjugate in anhydrous DMF.

Add Ligand 2 (typically in a slight excess, e.g., 1.2-1.5 equivalents).

Add DIPEA and stir the reaction at room temperature.
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Monitor the reaction by LC-MS until the starting material is consumed.

Purify the final PROTAC product using HPLC.

Confirm the structure and purity using LC-MS and NMR.

Conclusion
Bis-NH2-PEG2 is a valuable and versatile tool in the arsenal of researchers in drug

development and materials science. Its well-defined structure, hydrophilicity, and bifunctional

nature enable a wide range of applications, from enhancing the properties of biomolecules and

nanoparticles to forming advanced materials like hydrogels and serving as a critical component

in targeted protein degradation strategies. The experimental protocols and conceptual

workflows provided in this guide offer a starting point for harnessing the potential of Bis-NH2-
PEG2 in innovative research endeavors. As the fields of bioconjugation and targeted

therapeutics continue to evolve, the utility of such well-defined linkers is set to expand even

further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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